3-Bromopropanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

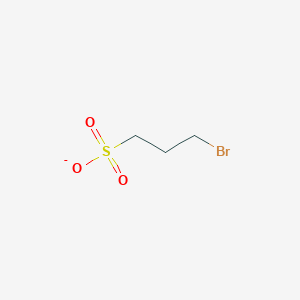

3-Bromopropanesulfonate (3-BPS) is a brominated alkyl sulfonate compound with the molecular formula C₃H₆BrNaO₃S and a molecular weight of 225.03–226.04 g/mol . It is commercially available as a white to light yellow crystalline powder with ≥97% purity, primarily used in research applications such as:

- Methanogenesis inhibition: Targets methyl-coenzyme M reductase (MCR), a critical enzyme in methane production .

- Material science: Functionalizes polymers for proton-exchange membranes in fuel cells and ion-selective membranes .

- Environmental studies: Inhibits anaerobic methane oxidation (AOM) and nitrate reduction in microbial communities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromopropanesulfonate, and how are reaction conditions optimized to maximize yield?

- Methodological Answer : Sodium this compound is typically synthesized via sulfonation of propane derivatives followed by bromination. A common approach involves reacting sodium propane-1-sulfonate with brominating agents like PBr3 or NBS (N-bromosuccinimide) under controlled conditions. For optimization, factors such as solvent polarity (e.g., THF or DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 molar ratio of sulfonate to brominating agent) are systematically varied . Yield improvements (>95%) are achieved by monitoring reaction progress via 1H NMR or LC-MS to detect intermediates like 3-bromopropanesulfonic acid.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer : High-resolution techniques are critical:

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the bromopropane chain (δ 3.4–3.6 ppm for CH2 adjacent to sulfonate) and sulfonate group (δ 45–50 ppm in 13C) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 216.93 for [M-Na]−) validates molecular composition .

- HPLC : Reverse-phase chromatography with UV detection (210–230 nm) assesses purity (>98% for most research-grade batches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:

- Variability in derivative functionalization (e.g., aryl vs. alkyl substituents altering solubility) .

- Assay-specific interference : Bromine’s electronegativity may quench fluorescence in cell-based assays, necessitating orthogonal validation (e.g., Western blotting for protein targets) .

- Solution : Replicate studies under standardized conditions (pH, solvent) and use computational tools (e.g., molecular docking) to predict binding affinities and validate experimental outcomes .

Q. What strategies are effective for incorporating this compound into zwitterionic polymers or drug-delivery systems?

- Methodological Answer : The sulfonate group enables ionic interactions in polymer matrices. Key steps include:

- Copolymerization : Radical polymerization with monomers like acrylamide, using AIBN as an initiator, to create sulfonate-rich hydrogels .

- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting moieties (e.g., folate ligands) .

- Stability Testing : Assess hydrolytic degradation in PBS (pH 7.4) and monitor bromine release via ICP-MS to ensure biocompatibility .

Q. How can computational modeling improve the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict sulfonate group’s electrostatic potential to optimize hydrogen bonding with active sites (e.g., carbonic anhydrase) .

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments, focusing on bromine’s role in hydrophobic interactions .

- Validation : Compare predicted Ki values with experimental enzyme inhibition assays (e.g., fluorescence polarization) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on the environmental persistence of this compound?

- Methodological Answer : Discrepancies arise from:

- Degradation Conditions : Aerobic vs. anaerobic microbial communities metabolize brominated compounds at varying rates. Use OECD 301F tests to standardize biodegradability assessments .

- Analytical Sensitivity : LC-MS/MS (LOQ 0.1 ppb) detects trace degradation products (e.g., propionate) that UV-Vis might miss .

- Recommendation : Conduct longitudinal studies in model ecosystems (e.g., OECD sediment-water systems) to reconcile data .

Comparison with Similar Compounds

Comparison with Structural Analogues

2-Bromoethanesulfonate (BES)

- Structure : Shorter alkyl chain (ethyl vs. propyl) with a terminal sulfonate group.

- Mechanism : Competes with coenzyme M (CoM) for binding to MCR, blocking methane synthesis .

- Inhibition Efficacy :

- Applications : Widely used in ruminant studies to reduce methane emissions due to its in vivo stability .

2-Chloroethanesulfonate (CES)

- Structure : Ethyl chain with a chlorine substituent instead of bromine.

- Mechanism : Similar to BES but with weaker inhibitory effects due to lower halogen reactivity .

- Applications : Less commonly used than BES or 3-BPS due to reduced potency.

3-Nitrooxypropanol (3-NOP)

- Structure : Nitrate ester with a hydroxyl-terminated propyl chain.

- Mechanism : Directly inhibits MCR by mimicking methyl-coenzyme M .

- Efficacy : Demonstrates superior in vivo methane reduction (~30% in livestock) compared to 3-BPS, which is primarily studied in vitro .

Bromochloromethane (BCM)

- Structure : Simple halogenated methane derivative.

- Mechanism: Reacts with vitamin B₁₂ cofactors, disrupting methanogen metabolism .

- Applications : Less specific than 3-BPS, with broader antimicrobial effects and environmental toxicity concerns .

Key Research Findings

Mechanistic Insights into MCR Inhibition

- 3-BPS: Acts as a substrate for MCR, forming a stable Ni(III)-propylsulfonate intermediate (MCRPS) via debromination. This alkyl-nickel species is catalytically competent in both methane oxidation and methanogenesis .

- BES : Blocks MCR’s active site without undergoing debromination, making it a reversible inhibitor .

Environmental and Microbial Studies

- In AOM assays, 3-BPS (20 mM) inhibits methane oxidation by 68% , slightly less than BES (75%), but shows stronger suppression of nitrate reduction (14% vs. 41% ) .

- Residual activity in both cases is attributed to side microbial communities (e.g., Candidatus Methanoperedens) .

Critical Notes

- 3-BPS vs. BES : While 3-BPS shows comparable MCR inhibition, its propensity to form stable alkyl-nickel intermediates may limit reversibility in environmental applications .

- Regulatory Considerations : Halogenated compounds like BCM face restrictions under the Montreal Protocol, whereas sulfonates like 3-BPS and BES are preferred for targeted inhibition .

- Future Directions : Structural optimization (e.g., chain length, halogen substitution) could enhance 3-BPS’s specificity and reduce off-target effects in complex microbial systems.

Properties

IUPAC Name |

3-bromopropane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAYPSXBCDUDKB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrO3S- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.